molecular formula C5H7ClO3 B1194945 5-Chloro-4-oxopentanoic acid CAS No. 60254-71-9

5-Chloro-4-oxopentanoic acid

Cat. No.: B1194945
CAS No.: 60254-71-9
M. Wt: 150.56 g/mol
InChI Key: NDODXPYZKSROJQ-UHFFFAOYSA-N
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Description

5-Chloro-4-oxopentanoic acid is an organic compound with the molecular formula C5H7ClO3 It is a derivative of pentanoic acid, where the fourth carbon atom is substituted with a keto group (oxo) and the fifth carbon atom is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-oxopentanoic acid can be achieved through several methods. One common approach involves the chlorination of levulinic acid. Levulinic acid is first converted to its corresponding acid chloride using thionyl chloride. The resulting levulinoyl chloride is then subjected to chlorination using a suitable chlorinating agent such as phosphorus pentachloride or sulfuryl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow process where levulinic acid is reacted with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction mixture is then chlorinated using sulfuryl chloride under controlled temperature and pressure conditions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-chloro-4-hydroxypentanoic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: this compound derivatives.

    Reduction: 5-Chloro-4-hydroxypentanoic acid.

    Substitution: Various substituted pentanoic acid derivatives.

Scientific Research Applications

5-Chloro-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-4-oxopentanoic acid involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and metabolic processes.

Comparison with Similar Compounds

    4-Oxopentanoic acid: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.

    5-Chloro-4-hydroxypentanoic acid:

    Levulinic acid: The parent compound without the chlorine substitution.

Uniqueness: 5-Chloro-4-oxopentanoic acid is unique due to the presence of both a keto group and a chlorine atom, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

5-chloro-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDODXPYZKSROJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209005
Record name 5-Chloro-4-oxopentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60254-71-9
Record name 5-Chloro-4-oxopentanoic acid
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Record name 5-Chloro-4-oxopentanoic acid
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Record name 5-Chloro-4-oxopentanoic acid
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Record name 5-chloro-4-oxopentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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